6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide
Description
6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide is a heterocyclic compound featuring a quinoline core substituted with chlorine at position 6, a 4-chlorophenyl group at position 2, and a 4-chlorophenyl sulfide moiety at position 3. The quinoline scaffold is known for its aromaticity and planar structure, which often contributes to biological activity, such as antimicrobial or anticancer properties.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NS/c22-15-3-1-13(2-4-15)21-20(26-18-8-5-16(23)6-9-18)12-14-11-17(24)7-10-19(14)25-21/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMFUKWCWDSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C=C(C=CC3=N2)Cl)SC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Data Table: Structural Comparison
| Property | 6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |
|---|---|---|
| Core Structure | Quinoline (bicyclic aromatic) | Pyrazole (5-membered, 2 adjacent N atoms) |
| Chlorine Substituents | 6-Cl, 2-(4-Cl-phenyl), 4-Cl-phenyl sulfide | 3-Cl-phenylsulfanyl |
| Additional Groups | None | Trifluoromethyl (-CF₃), methyl (-CH₃), aldehyde (-CHO) |
| Sulfur Linkage Position | Position 3 (quinoline) | Position 4 (pyrazole) |
| Molecular Complexity | High (three aromatic rings, multiple Cl) | Moderate (two rings, mixed functional groups) |
Key Observations:
Pyrazole derivatives often exhibit distinct electronic properties due to the electron-withdrawing nature of adjacent nitrogen atoms, which may alter reactivity.
Substituent Effects :
- The target compound’s three chlorine atoms increase molecular weight and lipophilicity, likely improving membrane permeability but possibly reducing solubility.
- The trifluoromethyl group in the pyrazole analogue introduces strong electron-withdrawing effects, which could modulate metabolic stability or binding specificity .
Sulfur Linkage: Both compounds feature sulfur bridges, but the quinoline-linked sulfide may exhibit different steric constraints compared to the pyrazole’s sulfanyl group.
Research Findings and Hypotheses
- The pyrazole analogue’s trifluoromethyl group might target enzymes like cyclooxygenases, suggesting divergent therapeutic applications .
- Synthetic Challenges : The target compound’s multiple chlorine substituents could complicate synthesis due to steric hindrance and regioselectivity issues, whereas the pyrazole derivative’s aldehyde group may offer a handle for further functionalization.
Biological Activity
6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple chlorine atoms and a quinoline structure suggests significant biological activity, particularly in inhibiting microbial growth and potentially affecting cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. For instance, studies have shown that halogenated compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of chlorine substituents enhances the antimicrobial activity by increasing the lipophilicity of the molecule, which facilitates better membrane penetration.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| 6-Chloro-2-(4-chlorophenyl)quinoline | 5.64 (S. aureus) | 16.69 (C. albicans) |
| 4-Chlorophenyl sulfide | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |
| Pyrrolidine derivatives | 4.69 (B. subtilis) | - |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound may possess comparable or superior antimicrobial activity compared to other known compounds.
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests it may also exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.
Case Study: Anticancer Efficacy
A study involving a series of quinoline derivatives reported that modifications at the 2-position significantly influenced anticancer activity. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, demonstrating the potential for further development of this compound as an anticancer agent.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) against Cancer Cell Lines |
|---|---|
| 6-Chloro-2-(4-chlorophenyl)quinoline | 12.5 (MCF-7) |
| Other quinoline derivatives | Ranged from 10 - 50 |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate DNA, leading to inhibition of replication.
- Disruption of Cellular Membranes : The lipophilic nature of the compound allows it to disrupt bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, quinoline derivatives can activate apoptotic pathways, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, coupling a chlorinated quinoline core (e.g., 4-chloro-2-phenylquinoline, mp 62–64°C ) with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (optimized at 80–100°C) and stoichiometric ratios (1:1.2 quinoline:sulfonyl chloride) are critical for achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS (C18 column, acetonitrile/water gradient) to confirm molecular ion peaks ([M+H]⁺ expected ~480–500 m/z).
- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify aromatic proton environments (e.g., quinoline protons at δ 7.8–8.5 ppm, sulfonyl-linked protons at δ 7.3–7.6 ppm).
- X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry .
Q. What solvents and pH conditions are optimal for stabilizing this compound in vitro?
- Methodological Answer : The compound is stable in aprotic solvents (DMF, DMSO) but degrades in aqueous acidic/basic conditions. For biological assays, dissolve in DMSO (<0.1% final concentration) and store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfide moiety .
Advanced Research Questions
Q. How can conflicting melting point data (e.g., 62–64°C vs. 252–256°C in sulfone analogs) be resolved during structural validation?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform:
- DSC/TGA to analyze thermal behavior and distinguish decomposition vs. melting.
- Recrystallization in varying solvents (e.g., ethanol vs. toluene) to isolate pure polymorphs.
- Cross-reference with sulfone derivatives (e.g., 4-[(4-chlorophenyl)sulfonyl] analogs, mp 252–256°C ) to confirm structural assignments .
Q. What strategies enable selective functionalization of the quinoline core without disrupting the sulfide bond?
- Methodological Answer : Protect the sulfide group using temporary protecting agents (e.g., Boc for amines) during modifications. For example:
- Electrophilic substitution at the quinoline C-6 position using Cl₂/FeCl₃, maintaining low temperatures (0–5°C) to prevent sulfide oxidation .
- Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids under mild conditions (room temperature, aqueous base) .
Q. How does the compound’s stability under oxidative/reductive conditions impact its applicability in drug discovery?
- Methodological Answer : The sulfide group is prone to oxidation (forming sulfoxides/sulfones) under strong oxidants (e.g., H₂O₂), altering bioactivity. Assess stability via:
- LC-MS time-course studies in simulated physiological buffers (pH 7.4, 37°C).
- Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) to quantify sulfone formation, which may reduce membrane permeability .
Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled enzyme structures (e.g., cytochrome P450). Key parameters:
- Binding affinity (ΔG < –7 kcal/mol suggests strong interaction).
- Pharmacophore mapping to align sulfide and quinoline moieties with active-site residues.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. Why do some studies report high bioactivity while others show negligible effects?
- Methodological Answer : Variations may stem from:
- Impurity profiles (e.g., residual solvents altering assay results).
- Assay conditions (e.g., serum proteins in cell media binding the compound).
Mitigate by: - Repurifying batches before testing.
- Including control experiments with structurally related analogs (e.g., sulfone derivatives) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
